Protein kinase inhibitors 1 hydrochloride
Beschreibung
Historical Context of HIPK2-Targeted Therapeutic Development
The discovery of HIPK2 in 1998 marked a critical milestone in understanding kinase-mediated transcriptional regulation. Early studies revealed its interaction with homeodomain transcription factors, positioning it as a modulator of developmental and stress-response pathways. By 2011, Miduturu et al. identified this compound (referred to as Compound A64 in their work) through high-throughput kinase profiling, revealing its dual inhibition of HIPK1 ($$\text{IC}{50}$$: 136 nM) and HIPK2 ($$\text{IC}{50}$$: 74 nM). This breakthrough aligned with growing interest in HIPK2’s pathological roles, particularly in Marfan syndrome, where HIPK2-driven TGF-β/Smad3 signaling exacerbates aortic degeneration.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | $$\text{IC}_{50}$$ (nM) | $$K_d$$ (nM) |
|---|---|---|
| HIPK2 | 74 | 9.5 |
| HIPK1 | 136 | - |
| PIM3 | - | 3.7 |
| CSNK2A2 | - | 6.1 |
The compound’s selectivity was further validated in kinase panels, where it exhibited negligible activity against Cdk1 ($$\text{IC}{50} > 10,000$$ nM) but moderate inhibition of DYRK1A ($$\text{IC}{50}$$: 19 nM) and CLK2 ($$\text{IC}_{50}$$: 150 nM). Such specificity underscored its potential as a research tool for delineating HIPK2-dependent pathways without broad off-target effects.
Position Within the Kinase Inhibitor Classification Framework
This compound falls under the Type I A category, as defined by its binding to the active kinase conformation (DFG-Asp in, αC-helix in) and interaction with both the front and back clefts of the ATP-binding pocket. This classification is supported by its pyridone thiazolidinedione structure, which occupies the adenine-binding region while forming hydrogen bonds with the hinge residue (Figure 1).
Table 2: Classification of Small-Molecule Kinase Inhibitors
| Type | Binding Conformation | Key Features | Example |
|---|---|---|---|
| I | DFG-Asp in | Targets active conformation; ATP-competitive | This compound |
| I½ | DFG-Asp in | Binds inactive front cleft | Imatinib |
| II | DFG-Asp out | Stabilizes inactive conformation | Sorafenib |
Type I inhibitors like this compound typically exhibit longer residence times due to extensive interactions with the catalytic spine residues, enhancing their selectivity. Its binding mode contrasts with Type II inhibitors (e.g., sorafenib), which induce DFG-Asp out conformations and occupy adjacent hydrophobic pockets. The compound’s specificity for HIPK2 over related kinases like DRAK1 ($$Kd$$: 190 nM) or ERK8 ($$Kd$$: 390 nM) further highlights its refined targeting.
Eigenschaften
IUPAC Name |
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLSZGRUEDWPNC-XHIXCECLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase inhibitor 1 (hydrochloride) typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of chemical reactions such as condensation, cyclization, and coupling reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of protein kinase inhibitor 1 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Protein-Kinase-Inhibitor 1 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid. Die Bedingungen umfassen typischerweise saure oder basische Umgebungen und kontrollierte Temperaturen.
Reduktion: Häufige Reagenzien sind Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung. Die Bedingungen umfassen oft inerte Atmosphären und niedrige Temperaturen.
Substitution: Häufige Reagenzien sind Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid) und Nukleophile (Amine, Thiole). Die Bedingungen variieren je nach der spezifischen Reaktion, umfassen aber oft Lösungsmittel wie Dichlormethan oder Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Zum Beispiel kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen führen typischerweise zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
PKIs have been extensively researched for their role in cancer treatment. Protein Kinase Inhibitors 1 hydrochloride has shown promise in preclinical studies targeting various cancer types:
- Inhibition Profiles : Studies have demonstrated that this compound exhibits potent inhibition against several serine/threonine kinases with IC50 values ranging from 11 to 90 nM . This selectivity is crucial for minimizing off-target effects.
- Combination Therapies : The compound can be used in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms .
Pulmonary Hypertension
Recent systematic reviews have identified small-molecule protein kinase inhibitors as potential treatments for pulmonary arterial hypertension (PAH). PKIs can regulate smooth muscle cell proliferation and migration, which are critical in PAH pathology .
Drug Discovery and Development
The design and synthesis of new PKIs are facilitated by computational methods such as pharmacophore modeling and molecular docking. These approaches enable the identification of novel compounds with desired inhibitory profiles against specific kinases .
Structure-Based Drug Design
A notable study involved the structure-based design of imidazo[4,5-b]pyridin-2-one derivatives as p38 MAP kinase inhibitors. These compounds were developed through high-throughput screening and crystallographic analysis, revealing unique binding interactions that enhance selectivity .
Discovery of Novel Inhibitors
Another case study highlighted the discovery of Pim-1 kinase inhibitors using a combination of ligand-based and structure-based approaches. This method screened millions of compounds to identify those with nanomolar inhibitory potency against Pim-1 .
Data Tables
Wirkmechanismus
Protein kinase inhibitor 1 (hydrochloride) exerts its effects by selectively binding to the ATP-binding site of HIPK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, disrupting cellular signaling pathways involved in cell proliferation, apoptosis, and stress responses. The compound’s selectivity for HIPK2 over other kinases is attributed to its unique molecular structure, which allows for specific interactions with the active site of HIPK2.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Protein Kinase Inhibitors
Selectivity and Potency
Table 1: Comparative Analysis of Key Kinase Inhibitors
Key Findings:
Selectivity :
- Protein kinase inhibitors 1 HCl demonstrates narrower selectivity compared to broad-spectrum inhibitors like H-89 (which targets PKA, PKG, and PKC) or HA-100 (which inhibits PKA, PKC, and PKG) .
- LY-333531 HCl shows isoform-specific inhibition (PKCβI/II), a feature absent in Protein kinase inhibitors 1 HCl .
Potency :
- Protein kinase inhibitors 1 HCl has sub-100 nM potency for HIPK2, comparable to LY-333531 HCl (low nM range for PKCβ) but less potent than H-89 (48 nM for PKA) .
Structural Diversity :
Limitations and Challenges
Biologische Aktivität
Protein kinase inhibitors play a crucial role in the modulation of cellular signaling pathways and have emerged as significant therapeutic agents in various diseases, particularly cancer. Among these, Protein Kinase Inhibitors 1 Hydrochloride (PKI-1) has garnered attention for its selective inhibition of specific kinases, offering potential therapeutic benefits.
- Common Name : this compound
- CAS Number : 1365986-44-2
- Molecular Formula : C₁₈H₁₇N₅O₃S
- Molecular Weight : 383.42 g/mol
- IC₅₀ (Inhibition Concentration) :
- HIPK2: 74 nM
- J-PKAcα: ~1 µM
- Kd (Dissociation Constant) : 9.5 nM for HIPK2 .
PKI-1 functions primarily through competitive inhibition of the ATP binding site in various kinases. This mechanism has been demonstrated through crystallographic studies, revealing that it effectively binds to the active site of serine/threonine kinases, thus blocking their catalytic activity .
Selectivity and Efficacy
Research indicates that PKI-1 exhibits a selective inhibition profile against several kinases, notably:
- HIPK2 : IC₅₀ of 74 nM.
- J-PKAcα : IC₅₀ of approximately 84 nM.
- Profiling against a panel of 370 kinases revealed significant inhibition within the CLK and PKG families with IC₅₀ values ranging from approximately 11 to 90 nM .
Case Study 1: Fibrolamellar Hepatocellular Carcinoma (FLHCC)
A notable application of PKI-1 is in targeting the DNAJB1–PRKCA oncogenic gene fusion prevalent in FLHCC. This fusion produces an active chimeric protein that drives oncogenesis. PKI-1's ability to inhibit J-PKAcα provides a promising therapeutic avenue for patients with this rare and aggressive form of liver cancer .
Case Study 2: Neurodegenerative Diseases
In models of neurodegenerative diseases, PKI-1 has been shown to reduce α-synuclein aggregation and improve neurobehavioral outcomes. The protective effects observed in mouse models suggest potential applications in treating conditions like Parkinson's disease .
Comparative Analysis of Kinase Inhibitors
| Compound Name | Target Kinase | IC₅₀ (nM) | Kd (nM) | Notes |
|---|---|---|---|---|
| Protein Kinase Inhibitors 1 | HIPK2 | 74 | 9.5 | Selective inhibitor with potential in FLHCC |
| UNC10225257 | IP6K2 | 1100 | N/A | Broadly promiscuous, targets >80 kinases |
| AnnH75 | DYRK1A | <1000 | N/A | Selective for DYRK family, minimal off-targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
